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Compound of Interest

Compound Name: 2-Ethoxypropanoyl chloride

Cat. No.: B15347068 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Ethoxypropanoyl chloride. Due to the limited availability of published experimental spectra

for this specific compound, this document presents predicted data based on the analysis of

structurally analogous compounds and fundamental spectroscopic principles. This guide is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Ethoxypropanoyl chloride. These predictions

are derived from the known spectral characteristics of similar molecules such as ethyl lactate

and 2-chloropropanoyl chloride.

Table 1: Predicted ¹H NMR Data for 2-Ethoxypropanoyl Chloride
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.5 - 4.7 Quartet (q) 1H CH

~3.6 - 3.8 Quartet (q) 2H OCH₂

~1.5 - 1.7 Doublet (d) 3H CH₃ (on chiral center)

~1.2 - 1.4 Triplet (t) 3H CH₃ (of ethoxy group)

Table 2: Predicted ¹³C NMR Data for 2-Ethoxypropanoyl Chloride

Chemical Shift (δ, ppm) Assignment

~170 - 175 C=O (acid chloride)

~75 - 80 CH (on chiral center)

~60 - 65 OCH₂

~18 - 22 CH₃ (on chiral center)

~14 - 16 CH₃ (of ethoxy group)

Table 3: Predicted IR Spectroscopy Data for 2-Ethoxypropanoyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

~1780 - 1815 Strong C=O stretch (acid chloride)

~2850 - 3000 Medium C-H stretch (aliphatic)

~1050 - 1150 Strong C-O stretch (ether)

Table 4: Predicted Mass Spectrometry (MS) Data for 2-Ethoxypropanoyl Chloride
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m/z Interpretation

[M]+

Molecular ion peak. The presence of chlorine

will result in an M+2 peak with an intensity ratio

of approximately 3:1.

[M-Cl]+
Fragment corresponding to the loss of a chlorine

atom.

[M-OCH₂CH₃]+
Fragment corresponding to the loss of an ethoxy

group.

[CH₃CHCO]+ Fragment corresponding to the acylium ion.

General Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data

described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2-Ethoxypropanoyl chloride
would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to

an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts

per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed

between two potassium bromide (KBr) plates to form a thin film. The spectrum would be

recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,

typically with electron ionization (EI) as the ionization source. The sample would be introduced

into the instrument, and the resulting mass-to-charge (m/z) ratios of the parent ion and

fragment ions would be recorded.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxypropanoyl Chloride: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15347068#spectroscopic-data-for-2-
ethoxypropanoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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